molecular formula C11H14FN B1441135 3-[(3-Fluorophenyl)methyl]pyrrolidine CAS No. 1000198-80-0

3-[(3-Fluorophenyl)methyl]pyrrolidine

Cat. No.: B1441135
CAS No.: 1000198-80-0
M. Wt: 179.23 g/mol
InChI Key: NCVRSFIRKVTHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-Fluorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1000198-80-0 . It has a molecular weight of 179.24 and is a liquid at room temperature . It is also known as 3-(3-fluorobenzyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 179.24 .

Scientific Research Applications

1. Chemosensor Development

  • Selective Aluminum Sensor : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, related to 3-[(3-Fluorophenyl)methyl]pyrrolidine, was synthesized for selective ratiometric and colorimetric chemosensing of Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

2. Synthesis and Structural Analysis

  • Pyrrolo[2,3-b]pyridine Synthesis : A study focused on synthesizing 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors (Eskola et al., 2002).
  • Crystal Structure Analysis : Research on methyl 4′-(4-fluorophenyl)-1′-methyl-3′-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate provided insights into the crystal structure and bonding characteristics of such compounds (Revathi et al., 2013).

3. Organic Synthesis and Reactivity

  • Cycloaddition Studies : An investigation into the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene provided insights into the synthesis and properties of pyrrolidines, important in medicine and industry (Żmigrodzka et al., 2022).
  • Polymer Light Emitting Diodes : The study on polymer light emitting diodes bearing green-emitting Ir(III) complexes highlighted the role of ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole in tuning emission spectra (Cho et al., 2010).

4. Biological Activity Exploration

  • Antibacterial Activity : Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group as a C-10 substituent were synthesized and showed potent antibacterial activity (Asahina et al., 2008).

5. Applications in Cellular Imaging

  • Fluorescent Chemosensor for Fe3+/Fe2+ : New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, synthesized for high selectivity towards Fe3+/Fe2+ cations, were applied for imaging in living HepG2 cells (Maity et al., 2018).

Safety and Hazards

The safety information for “3-[(3-Fluorophenyl)methyl]pyrrolidine” indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Future Directions

Pyrrolidine derivatives, including “3-[(3-Fluorophenyl)methyl]pyrrolidine”, have significant potential in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . They are present in many natural products and pharmacologically important agents . Future research could focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

Biochemical Analysis

Biochemical Properties

3-[(3-Fluorophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known for its ability to interact with various enzymes, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on cells are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to altered gene expression and changes in cellular metabolism . These effects can vary depending on the type of cell and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways within the cell . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to cellular structures and disruption of normal cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRSFIRKVTHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696400
Record name 3-[(3-Fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000198-80-0
Record name 3-[(3-Fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Fluorophenyl)methyl]pyrrolidine
Reactant of Route 2
3-[(3-Fluorophenyl)methyl]pyrrolidine
Reactant of Route 3
3-[(3-Fluorophenyl)methyl]pyrrolidine
Reactant of Route 4
3-[(3-Fluorophenyl)methyl]pyrrolidine
Reactant of Route 5
3-[(3-Fluorophenyl)methyl]pyrrolidine
Reactant of Route 6
3-[(3-Fluorophenyl)methyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.